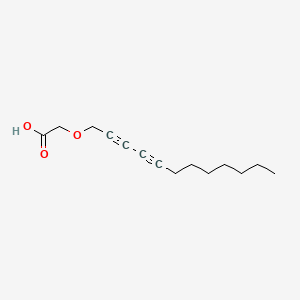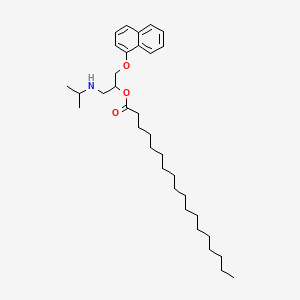
4-硝基苯基二甲基氨基甲酸酯
描述
4-Nitrophenyl dimethylcarbamate is an organic compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . It is a derivative of carbamic acid and features a nitrophenyl group attached to a dimethylcarbamate moiety. This compound is primarily used in research settings, particularly in the study of enzyme inhibition and as a substrate in biochemical assays .
科学研究应用
4-Nitrophenyl dimethylcarbamate is widely used in scientific research due to its role as an enzyme inhibitor. It is particularly valuable in the study of acetylcholinesterase inhibition, which is crucial for understanding various neurological processes and developing treatments for conditions like Alzheimer’s disease. Additionally, it is used in biochemical assays to study enzyme kinetics and mechanisms .
In the field of chemistry, it serves as a model compound for studying nucleophilic substitution reactions and hydrolysis mechanisms . Its derivatives are also explored for potential antimicrobial and antioxidant activities .
作用机制
Target of Action
It is known that the compound is often used in proteomics research .
Mode of Action
It is known that the compound is used in the catalytic reduction of 4-nitrophenol . This reaction is a benchmark for assessing the activity of nanostructured materials .
Biochemical Pathways
The compound’s role in the catalytic reduction of 4-nitrophenol suggests it may influence pathways related to redox reactions .
Pharmacokinetics
It has a molecular weight of 210.19 , a predicted melting point of 94.91°C , a predicted boiling point of 329.0°C at 760 mmHg , and a predicted density of 1.3 g/cm³ . These properties may influence its bioavailability.
Result of Action
It is known that the compound plays a role in the catalytic reduction of 4-nitrophenol , which may have downstream effects on cellular redox status.
Action Environment
The compound is known to be stable at room temperature , suggesting that temperature may be an important factor in its stability and efficacy.
生化分析
Biochemical Properties
4-Nitrophenyl dimethylcarbamate plays a significant role in biochemical reactions, particularly as a substrate for enzyme-catalyzed hydrolysis. It interacts with enzymes such as acetylcholinesterase, where it acts as an inhibitor. This interaction is crucial in studying the enzyme’s activity and inhibition mechanisms. The compound’s interaction with acetylcholinesterase involves the formation of a covalent bond with the enzyme’s active site, leading to the inhibition of its activity .
Cellular Effects
4-Nitrophenyl dimethylcarbamate affects various types of cells and cellular processes. It influences cell function by inhibiting acetylcholinesterase, which is essential for the breakdown of acetylcholine in synaptic clefts. This inhibition results in the accumulation of acetylcholine, leading to prolonged stimulation of cholinergic receptors. Consequently, this can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cellular processes makes it a valuable tool in studying neurobiology and toxicology.
Molecular Mechanism
The molecular mechanism of 4-Nitrophenyl dimethylcarbamate involves its binding to the active site of acetylcholinesterase. The compound forms a covalent bond with the serine residue in the enzyme’s active site, leading to the inhibition of the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, resulting in its accumulation and prolonged action on cholinergic receptors . The molecular interactions between 4-Nitrophenyl dimethylcarbamate and acetylcholinesterase are critical for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrophenyl dimethylcarbamate change over time. The compound’s stability and degradation are essential factors in its long-term effects on cellular function. Studies have shown that 4-Nitrophenyl dimethylcarbamate is relatively stable under standard laboratory conditions, but it can degrade over time, affecting its efficacy . Long-term exposure to the compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 4-Nitrophenyl dimethylcarbamate vary with different dosages in animal models. At low doses, the compound can inhibit acetylcholinesterase without causing significant toxicity. At higher doses, it can lead to toxic effects, including convulsions, respiratory distress, and even death . The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s safety and efficacy.
Metabolic Pathways
4-Nitrophenyl dimethylcarbamate is involved in various metabolic pathways. It interacts with enzymes such as acetylcholinesterase, leading to its hydrolysis and subsequent breakdown The compound’s metabolism involves the formation of intermediate products, which can further interact with other biomolecules
Transport and Distribution
The transport and distribution of 4-Nitrophenyl dimethylcarbamate within cells and tissues are essential for its activity. The compound can be transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins, which facilitate its movement within cells . The localization and accumulation of 4-Nitrophenyl dimethylcarbamate in specific tissues can influence its biochemical effects and potential toxicity.
Subcellular Localization
The subcellular localization of 4-Nitrophenyl dimethylcarbamate is critical for its activity and function. The compound can be targeted to specific compartments or organelles within cells, where it exerts its effects. Post-translational modifications and targeting signals play a role in directing 4-Nitrophenyl dimethylcarbamate to its site of action
准备方法
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl dimethylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with dimethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran at temperatures ranging from 10 to 40°C .
Industrial Production Methods: While specific industrial production methods for 4-nitrophenyl dimethylcarbamate are not extensively documented, the general approach involves similar nucleophilic substitution reactions under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 4-Nitrophenyl dimethylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and a base, it can hydrolyze to produce 4-nitrophenol and dimethylamine.
Reduction: It can be reduced to 4-aminophenyl dimethylcarbamate using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous or alcoholic solutions with bases like sodium hydroxide.
Reduction: Sodium borohydride in an alcohol solvent is commonly used.
Substitution: Various nucleophiles in the presence of a base like triethylamine in organic solvents.
Major Products:
Hydrolysis: 4-Nitrophenol and dimethylamine.
Reduction: 4-Aminophenyl dimethylcarbamate.
Substitution: Products depend on the nucleophile used.
相似化合物的比较
- 4-Nitrophenyl N-methylcarbamate
- 4-Nitrophenyl ethylcarbamate
- 4-Nitrophenyl isopropylcarbamate
Comparison: 4-Nitrophenyl dimethylcarbamate is unique due to its specific structure, which allows it to act as a potent acetylcholinesterase inhibitor. Compared to its analogs, it exhibits distinct reactivity patterns in nucleophilic substitution and hydrolysis reactions . Its derivatives also show varying degrees of antimicrobial and antioxidant activities, making it a versatile compound for research .
属性
IUPAC Name |
(4-nitrophenyl) N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10(2)9(12)15-8-5-3-7(4-6-8)11(13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRIFDNEMBTBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222736 | |
| Record name | 4-Nitrophenyl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7244-70-4 | |
| Record name | Carbamic acid, N,N-dimethyl-, 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7244-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl dimethylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007244704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl N,N-dimethylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 4-Nitrophenyl dimethylcarbamate as an insecticide?
A1: 4-Nitrophenyl dimethylcarbamate, along with related compounds, acts as an acetylcholinesterase inhibitor. [] While the provided abstract doesn't delve into specific details, this mechanism generally involves the compound binding to the enzyme acetylcholinesterase, preventing it from breaking down the neurotransmitter acetylcholine. This leads to a buildup of acetylcholine in the synapse, causing overstimulation of the nervous system and ultimately leading to the insect's death.
Q2: What structural features of 4-Nitrophenyl dimethylcarbamate and related compounds contribute to their insecticidal activity?
A2: The research by Metcalf et al. [] explores the synthesis and insecticidal activity of various carbamates related to 4-Nitrophenyl dimethylcarbamate. While the abstract doesn't provide specific structure-activity relationships, it suggests that modifications to the 2-dialkylamino group on the 4-nitrophenol structure could impact the compound's interaction with acetylcholinesterase and its overall insecticidal efficacy. Further investigation into the full paper would be required to uncover the precise structural features contributing to activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid](/img/structure/B1202497.png)
![1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B1202499.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinyl)propanamide](/img/structure/B1202501.png)
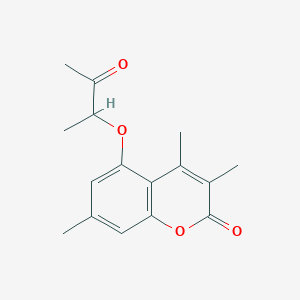
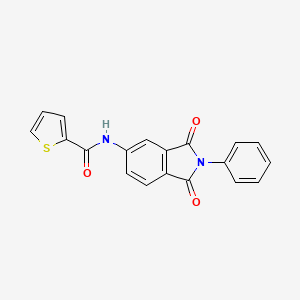
![2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B1202505.png)
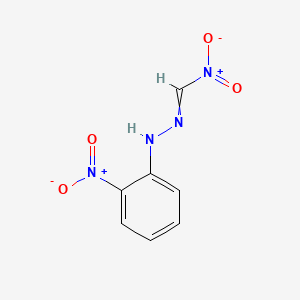

![2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B1202511.png)
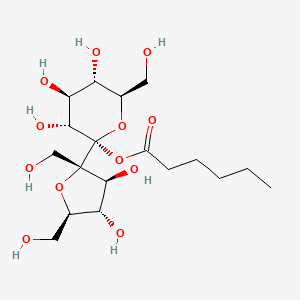
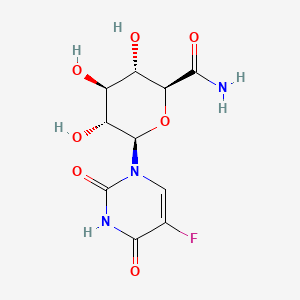
![2-acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;2-[methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;1,3,7-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B1202515.png)
